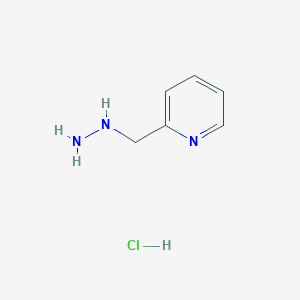
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a pyridine ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.
科学的研究の応用
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxaldehyde: A precursor in the synthesis of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride.
Hydrazine hydrate: Another precursor used in the synthesis.
Pyridine N-oxides: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a hydrazine moiety and a pyridine ring, which imparts distinct chemical and biological properties
生物活性
2-((Pyridin-2-yl)methyl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyridine ring, which is known to enhance the pharmacological properties of various drug candidates. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that hydrazines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related hydrazone compounds showed efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Efficacy of Hydrazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Hydrazone A | M. tuberculosis | 1 µg/mL |
| Hydrazone B | C. albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on human cancer cells, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of hydrazone derivatives indicated that compounds similar to this compound showed promising antitubercular activity against Mycobacterium tuberculosis. The compound exhibited an MIC value comparable to standard antitubercular drugs .
Case Study 2: Selective Antiproliferative Activity
Another investigation highlighted the selective antiproliferative activity of pyridine-based hydrazones against HeLa and other cancer cell lines. The study emphasized that modifications in the chemical structure significantly influenced the activity profile, suggesting that further optimization could enhance efficacy .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to oxidative stress within cells, triggering apoptotic pathways or disrupting essential metabolic processes in pathogens .
特性
IUPAC Name |
pyridin-2-ylmethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4,9H,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIBHVOJJTMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














